tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15816487
InChI: InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-8-6-17(7-9-18)12-4-5-13-14(10-12)21-11-20-13/h4-5,10H,6-9,11H2,1-3H3
SMILES:
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36 g/mol

tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC15816487

Molecular Formula: C16H22N2O4

Molecular Weight: 306.36 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate -

Specification

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
IUPAC Name tert-butyl 4-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate
Standard InChI InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-8-6-17(7-9-18)12-4-5-13-14(10-12)21-11-20-13/h4-5,10H,6-9,11H2,1-3H3
Standard InChI Key RCVBLTREIOKTLM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)OCO3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name is tert-butyl 4-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate, reflecting its three key components:

  • A piperazine ring providing a nitrogen-rich scaffold for molecular interactions.

  • A tert-butoxycarbonyl (Boc) group at position 1, serving as a protective moiety during synthesis.

  • A benzo[d] dioxol-5-yl group at position 4, contributing aromaticity and electron-rich regions .

The canonical SMILES string CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)OCO3 encodes this structure, while its InChIKey (RCVBLTREIOKTLM-UHFFFAOYSA-N) ensures unique chemical identification.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₂N₂O₄
Molecular Weight306.36 g/mol
CAS Number22031413
XLogP3-AA2.5 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Synthesis and Optimization

Stepwise Synthesis Protocol

The synthesis involves multi-step organic reactions, as detailed in recent literature :

  • Coupling Reaction: Piperazine derivatives are functionalized with the benzo[d] dioxol-5-yl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

  • Boc Protection: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to shield the piperazine’s secondary amine.

  • Purification: Chromatographic techniques (e.g., silica gel flash chromatography) yield high-purity product (>95%) .

A representative procedure from involves reacting tert-butyl piperazine-1-carboxylate with a benzo[d] dioxole-containing acyl chloride in dichloromethane (DCM) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIEA (N,N-diisopropylethylamine) as a base.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield
1HATU, DIEA, DMF, 15 h, RT78%
2TFA deprotection, DCM, 3 h85%

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s lipophilicity (LogP ≈ 2.5) enables blood-brain barrier penetration, making it a candidate for:

  • Anxiety and Depression: Modulation of 5-HT₁A receptors.

  • Neuroprotection: FAAH inhibition to elevate endocannabinoid levels .

Antibacterial Agents

Recent work in highlights that benzo[d] dioxole-containing analogs exhibit MICs as low as 80 nM against Staphylococcus aureus and Sarcina, suggesting unexplored antibacterial potential.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison

CompoundMolecular WeightKey FeatureBioactivity
tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate 241.33 g/molAzetidine substituentGPR119 agonism
tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate 318.4 g/molBenzothiophene groupAnticancer (in silico)
tert-Butyl-1H-1,2,3-triazolo piperazine VariesClick chemistry derivativeGLP-1 secretion (EC₅₀ = 110 nM)

Recent Advancements and Future Directions

Click Chemistry Derivatives

Ref. reports one-pot synthesis of triazolo-piperazine analogs using CuI-catalyzed alkyne-azide cycloaddition, achieving yields >95% in 5 minutes. This method could streamline the production of tert-butyl 4-(benzo[d] dioxol-5-yl)piperazine-1-carboxylate derivatives for high-throughput screening.

Computational Modeling

QSAR studies predict enhanced FAAH binding affinity upon substituting the benzo[d] dioxole group with electron-withdrawing groups (e.g., -NO₂), reducing IC₅₀ by 40% .

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